molecular formula C10H18N3O14P3 B12393967 5-Methylcytidine-5'-triphosphate

5-Methylcytidine-5'-triphosphate

Cat. No.: B12393967
M. Wt: 497.18 g/mol
InChI Key: YIJVOACVHQZMKI-JXOAFFINSA-N
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Description

5-Methylcytidine 5’-triphosphate is a modified nucleoside triphosphate. It is a derivative of cytidine, where a methyl group is added to the 5th carbon of the cytidine base. This modification is common in various RNA species, including messenger RNA, microRNA, and transfer RNA. The methylation at the 5th position of cytidine plays a crucial role in RNA stability, translation efficiency, and immune response modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylcytidine 5’-triphosphate typically involves the methylation of cytidine followed by phosphorylation. The methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The phosphorylated product is then obtained through a series of phosphorylation steps using phosphorylating reagents like phosphorus oxychloride or phosphoramidite chemistry .

Industrial Production Methods

Industrial production of 5-Methylcytidine 5’-triphosphate involves large-scale chemical synthesis using automated synthesizers. These synthesizers can perform the methylation and phosphorylation steps in a controlled and efficient manner, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methylcytidine 5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Methylcytidine 5’-triphosphate involves its incorporation into RNA molecules during transcription. The methylation at the 5th position of cytidine enhances RNA stability and translation efficiency by reducing the recognition and degradation by nucleases. It also modulates the immune response by decreasing the activation of toll-like receptors, thereby increasing the longevity of the RNA in vivo .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxymethylcytidine 5’-triphosphate
  • 5-Formylcytidine 5’-triphosphate
  • 5-Carboxycytidine 5’-triphosphate
  • 2’-Deoxy-5-methylcytidine 5’-triphosphate

Uniqueness

5-Methylcytidine 5’-triphosphate is unique due to its specific methylation at the 5th position of cytidine, which imparts distinct properties such as increased RNA stability and reduced immune recognition. This makes it particularly valuable in therapeutic applications where prolonged RNA stability and reduced immune response are desired .

Properties

Molecular Formula

C10H18N3O14P3

Molecular Weight

497.18 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H18N3O14P3/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1

InChI Key

YIJVOACVHQZMKI-JXOAFFINSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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